N-(4-fluorophenyl)azepane-1-sulfonamide: Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Applications
N-(4-fluorophenyl)azepane-1-sulfonamide: Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Applications
Executive Summary
As drug discovery paradigms shift toward compounds with higher three-dimensionality and metabolic resilience, the integration of saturated heterocycles and halogenated bioisosteres has become a cornerstone of rational drug design. N-(4-fluorophenyl)azepane-1-sulfonamide represents a highly optimized pharmacophore bridging these two principles.
Azepane-1-sulfonamide derivatives have emerged as privileged scaffolds in modern medicinal chemistry, frequently appearing in patent literature as core components for TDO2 inhibitors and bromodomain modulators . By combining the conformational flexibility of a 7-membered azepane ring with the metabolic stability of a 4-fluorophenyl moiety, this compound offers an ideal balance of lipophilicity, target-binding capability, and pharmacokinetic durability.
This whitepaper provides an in-depth technical analysis of N-(4-fluorophenyl)azepane-1-sulfonamide, detailing its structural rationale, a self-validating synthetic methodology, and its application in high-throughput pharmacological screening workflows.
Structural Rationale & Physicochemical Profiling
The architectural design of N-(4-fluorophenyl)azepane-1-sulfonamide is driven by specific structure-activity relationship (SAR) principles. Understanding the causality behind these physicochemical properties is critical for downstream formulation and target engagement.
Causality of Structural Features:
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The 4-Fluorophenyl Motif: Fluorine acts as a bioisostere for hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å). Its primary role here is to block cytochrome P450-mediated para-hydroxylation, drastically increasing the compound's metabolic half-life. Furthermore, its strong electron-withdrawing inductive effect lowers the pKa of the adjacent sulfonamide NH, enhancing its capacity as a hydrogen-bond donor in target binding pockets.
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The Azepane Ring: Unlike flat aromatic rings or rigid 5/6-membered heterocycles, the 7-membered azepane ring increases the fraction of sp3 hybridized carbons ( Fsp3 ). A higher Fsp3 correlates with improved aqueous solubility and reduced off-target promiscuity (lower toxicity).
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The Sulfonamide Linker: Provides a stable, non-cleavable axis that acts as both a hydrogen-bond donor (NH) and acceptor (S=O), anchoring the molecule within enzymatic active sites.
Quantitative Physicochemical Data
| Property | Value | Rationale / Pharmacological Impact |
| Molecular Formula | C₁₂H₁₇FN₂O₂S | Core structural identity. |
| Molecular Weight | 272.34 g/mol | Highly optimal for Lipinski's Rule of 5 (<500 Da). |
| Exact Mass | 272.0995 Da | Primary target for High-Resolution Mass Spectrometry (HRMS). |
| TPSA | ~49.4 Ų | Excellent membrane and Blood-Brain Barrier (BBB) permeability (<90 Ų). |
| LogP (Estimated) | ~2.8 | Favorable lipophilicity for hydrophobic pocket binding without causing aggregation. |
| H-Bond Donors | 1 | Sulfonamide NH acts as a highly specific binding anchor. |
| H-Bond Acceptors | 4 | Oxygen, Nitrogen, and Fluorine atoms provide multiple interaction vectors. |
| Rotatable Bonds | 3 | Balances conformational flexibility with the entropic penalty upon target binding. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of N-(4-fluorophenyl)azepane-1-sulfonamide relies on a two-step nucleophilic acyl substitution pathway. As an Application Scientist, I emphasize that a robust protocol must be self-validating —meaning built-in Quality Control (QC) checkpoints dictate whether to proceed to the next step.
Step 1: Electrophilic Sulfonylation (Formation of Azepane-1-sulfonyl chloride)
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Causality: Sulfuryl chloride ( SO2Cl2 ) is a highly reactive bis-electrophile. To prevent the formation of the symmetrical bis-azepane sulfamide byproduct, the reaction must be strictly temperature-controlled, and the azepane must be added dropwise to an excess of the electrophile.
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Protocol:
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Charge a flame-dried, argon-purged round-bottom flask with sulfuryl chloride (1.2 eq) in anhydrous dichloromethane (DCM) (0.1 M). DCM is chosen as an aprotic solvent that solubilizes the reagents without reacting with the highly electrophilic intermediate.
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Cool the reaction mixture to 0°C using an ice-water bath to control exothermicity.
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Add azepane (1.0 eq) and triethylamine (TEA) (1.1 eq) in DCM dropwise over 30 minutes.
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Self-Validation (QC 1): After 2 hours, extract a 10 µL aliquot, quench in methanol, and analyze via rapid LC-MS. Proceed to Step 2 only if the chromatogram shows >95% conversion to the intermediate (m/z 198 [M+H]⁺) and <5% of the bis-substituted byproduct.
Step 2: Nucleophilic Substitution (Formation of Final Product)
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Causality: 4-fluoroaniline is a moderate nucleophile. The electron-withdrawing fluorine slightly deactivates the amine compared to unsubstituted aniline, necessitating a basic environment (TEA) to neutralize the generated HCl and drive the equilibrium forward.
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Protocol:
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To the crude azepane-1-sulfonyl chloride solution at room temperature, add 4-fluoroaniline (1.1 eq) followed by TEA (1.5 eq).
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Stir the reaction continuously for 12 hours under an inert atmosphere.
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Self-Validation (QC 2): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-fluoroaniline spot (visualized under 254 nm UV) validates reaction completion.
Step 3: Purification and Final Characterization
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Protocol:
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Quench the reaction with saturated aqueous NH4Cl and extract three times with DCM.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% EtOAc in Hexanes).
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Self-Validation (QC 3): Analyze the purified fractions via ¹H NMR (DMSO- d6 ). The spectrum must exhibit an AA'BB' multiplet at 7.10-7.30 ppm (integrating for 4H, fluorophenyl ring) and a broad singlet around 9.8 ppm (integrating for 1H, sulfonamide NH).
Fig 1: Step-by-step synthetic workflow and self-validation checkpoints.
Pharmacological Screening & Mechanistic Action
Structurally analogous compounds, such as N-(2-amino-4-methoxyphenyl)azepane-1-sulfonamide , have established the azepane sulfonamide class as potent modulators in various biological assays. When deploying N-(4-fluorophenyl)azepane-1-sulfonamide in High-Throughput Screening (HTS) workflows, researchers typically target enzymatic orthosteric pockets (e.g., TDO2 or specific kinases).
Mechanistic Causality in Assays
In a typical biochemical assay, the compound acts as a competitive inhibitor. The sulfonamide core mimics the transition state of endogenous substrates, while the 4-fluorophenyl group occupies a hydrophobic sub-pocket, effectively locking the enzyme in an inactive conformation. This prevents the conversion of the endogenous substrate into downstream metabolites, thereby modulating the phenotypic response.
Fig 2: Mechanism of action for azepane-1-sulfonamides in enzymatic inhibition pathways.
References
- Title: US10800780B2 - TDO2 Inhibitors Source: Google Patents URL
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Title: N-(2-amino-4-methoxyphenyl)azepane-1-sulfonamide - PubChem CID 28783253 Source: National Center for Biotechnology Information (NCBI) URL: [Link]
- Title: WO2013027168A1 - Novel heterocyclic compounds as bromodomain inhibitors Source: Google Patents URL
